molecular formula C14H8N2O3 B14681410 1,1'-Oxybis(2-isocyanatobenzene) CAS No. 31691-26-6

1,1'-Oxybis(2-isocyanatobenzene)

Cat. No.: B14681410
CAS No.: 31691-26-6
M. Wt: 252.22 g/mol
InChI Key: KYZJYDSSXRSBDB-UHFFFAOYSA-N
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Description

1,1’-Oxybis(2-isocyanatobenzene) is an organic compound with the molecular formula C14H8N2O3. It is a derivative of isocyanate, characterized by the presence of two isocyanate groups attached to a benzene ring through an oxygen bridge. This compound is known for its reactivity and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Oxybis(2-isocyanatobenzene) can be synthesized through the reaction of 2-nitrophenol with phosgene, followed by the reduction of the resulting 2-nitrophenyl chloroformate to 2-aminophenyl chloroformate. The final step involves the reaction of 2-aminophenyl chloroformate with phosgene to yield 1,1’-Oxybis(2-isocyanatobenzene) .

Industrial Production Methods: In industrial settings, the production of 1,1’-Oxybis(2-isocyanatobenzene) typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction temperatures to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Oxybis(2-isocyanatobenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Used to form ureas.

    Alcohols: Used to form carbamates.

    Catalysts: Often employed to enhance reaction rates and yields.

Major Products:

    Ureas: Formed from reactions with amines.

    Carbamates: Formed from reactions with alcohols.

Scientific Research Applications

1,1’-Oxybis(2-isocyanatobenzene) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-Oxybis(2-isocyanatobenzene) involves its reactivity with nucleophiles, such as amines and alcohols. The isocyanate groups react with these nucleophiles to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification .

Comparison with Similar Compounds

Uniqueness: 1,1’-Oxybis(2-isocyanatobenzene) is unique due to the presence of an oxygen bridge connecting the benzene rings, which imparts distinct reactivity and properties compared to other isocyanates. This structural feature allows for specific applications in polymer chemistry and material science .

Properties

CAS No.

31691-26-6

Molecular Formula

C14H8N2O3

Molecular Weight

252.22 g/mol

IUPAC Name

1-isocyanato-2-(2-isocyanatophenoxy)benzene

InChI

InChI=1S/C14H8N2O3/c17-9-15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16-10-18/h1-8H

InChI Key

KYZJYDSSXRSBDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)OC2=CC=CC=C2N=C=O

Origin of Product

United States

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